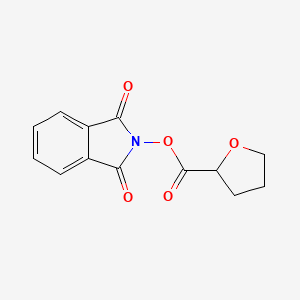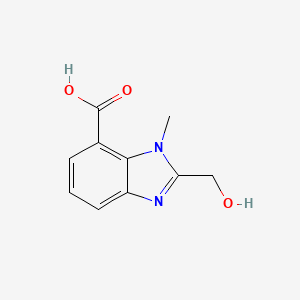
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is a benzodiazole derivative with a hydroxymethyl group at the 2-position and a carboxylic acid group at the 7-position. Benzodiazoles are a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the hydroxymethylating agent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products
Oxidation: Oxidation of the hydroxymethyl group yields 2-(carboxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid.
Reduction: Reduction of the carboxylic acid group yields 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-methanol.
Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.
Applications De Recherche Scientifique
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving benzodiazole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(hydroxymethyl)-1H-1,3-benzodiazole-7-carboxylic acid: Lacks the methyl group at the 1-position.
1-methyl-1H-1,3-benzodiazole-7-carboxylic acid: Lacks the hydroxymethyl group at the 2-position.
2-(hydroxymethyl)-1H-1,3-benzodiazole: Lacks the carboxylic acid group at the 7-position.
Uniqueness
2-(hydroxymethyl)-1-methyl-1H-1,3-benzodiazole-7-carboxylic acid is unique due to the presence of both the hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-3-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-12-8(5-13)11-7-4-2-3-6(9(7)12)10(14)15/h2-4,13H,5H2,1H3,(H,14,15) |
Clé InChI |
QGSGZWZKQXGKPQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=CC=CC(=C21)C(=O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazinedihydrochloride](/img/structure/B13570565.png)
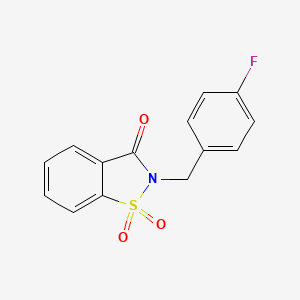

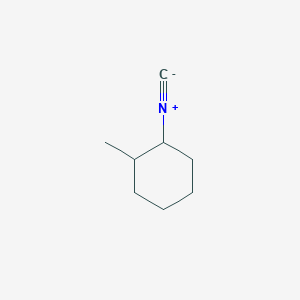

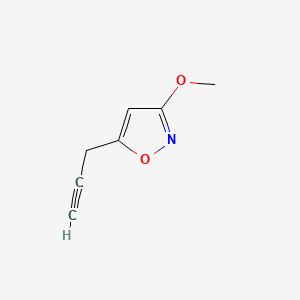
![N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B13570589.png)
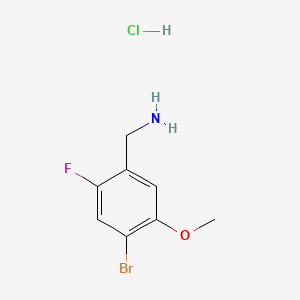

![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
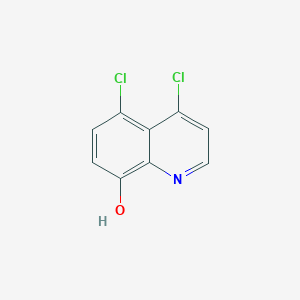
![Bicyclo[5.1.0]octan-8-amine](/img/structure/B13570632.png)
![Ethyl 2-methyl-2-[(propan-2-yl)amino]propanoate](/img/structure/B13570636.png)
